molecular formula C28H32N2O4 B11065510 1-(3,4-diethoxybenzyl)-2-(3,4-diethoxyphenyl)-1H-benzimidazole

1-(3,4-diethoxybenzyl)-2-(3,4-diethoxyphenyl)-1H-benzimidazole

Cat. No.: B11065510
M. Wt: 460.6 g/mol
InChI Key: XSHQFUKGXSXACR-UHFFFAOYSA-N
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Description

1-(3,4-DIETHOXYBENZYL)-2-(3,4-DIETHOXYPHENYL)-1H-1,3-BENZIMIDAZOLE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzimidazole core substituted with diethoxybenzyl and diethoxyphenyl groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

The synthesis of 1-(3,4-DIETHOXYBENZYL)-2-(3,4-DIETHOXYPHENYL)-1H-1,3-BENZIMIDAZOLE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the benzimidazole core, followed by the introduction of the diethoxybenzyl and diethoxyphenyl groups through various substitution reactions. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

1-(3,4-DIETHOXYBENZYL)-2-(3,4-DIETHOXYPHENYL)-1H-1,3-BENZIMIDAZOLE can undergo several types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, acids, and bases.

    Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(3,4-DIETHOXYBENZYL)-2-(3,4-DIETHOXYPHENYL)-1H-1,3-BENZIMIDAZOLE has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(3,4-DIETHOXYBENZYL)-2-(3,4-DIETHOXYPHENYL)-1H-1,3-BENZIMIDAZOLE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

1-(3,4-DIETHOXYBENZYL)-2-(3,4-DIETHOXYPHENYL)-1H-1,3-BENZIMIDAZOLE can be compared with other similar compounds, such as:

    1-(3,4-Dimethoxybenzyl)-2-(3,4-Dimethoxyphenyl)-1H-1,3-Benzimidazole: This compound has methoxy groups instead of diethoxy groups, which may result in different chemical and biological properties.

    1-(3,4-Diethoxybenzyl)-2-(3,4-Diethoxyphenyl)-1H-1,3-Benzimidazole: This compound has similar substituents but may differ in the position or number of substituents, affecting its reactivity and applications.

The uniqueness of 1-(3,4-DIETHOXYBENZYL)-2-(3,4-DIETHOXYPHENYL)-1H-1,3-BENZIMIDAZOLE lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C28H32N2O4

Molecular Weight

460.6 g/mol

IUPAC Name

2-(3,4-diethoxyphenyl)-1-[(3,4-diethoxyphenyl)methyl]benzimidazole

InChI

InChI=1S/C28H32N2O4/c1-5-31-24-15-13-20(17-26(24)33-7-3)19-30-23-12-10-9-11-22(23)29-28(30)21-14-16-25(32-6-2)27(18-21)34-8-4/h9-18H,5-8,19H2,1-4H3

InChI Key

XSHQFUKGXSXACR-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)CN2C3=CC=CC=C3N=C2C4=CC(=C(C=C4)OCC)OCC)OCC

Origin of Product

United States

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